molecular formula C6H12ClNO2 B15248700 Ethyl 3-aminobut-2-enoate hydrochloride

Ethyl 3-aminobut-2-enoate hydrochloride

Cat. No.: B15248700
M. Wt: 165.62 g/mol
InChI Key: MXLCVUZJGATRLX-FXRZFVDSSA-N
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Description

Ethyl 3-aminobut-2-enoate hydrochloride is a critical intermediate in synthesizing 1,4-dihydropyridine (DHP) derivatives, such as the antihypertensive drug barnidipine hydrochloride. This compound features an ethyl ester group and a β-amino-α,β-unsaturated ester backbone, enabling its participation in cyclocondensation reactions to form DHP rings . Its hydrochloride salt form enhances stability and solubility, facilitating its use in pharmaceutical manufacturing.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

ethyl (E)-3-aminobut-2-enoate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-3-9-6(8)4-5(2)7;/h4H,3,7H2,1-2H3;1H/b5-4+;

InChI Key

MXLCVUZJGATRLX-FXRZFVDSSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/N.Cl

Canonical SMILES

CCOC(=O)C=C(C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE typically involves the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is stirred at room temperature for about 20 hours. After the reaction, the mixture is treated with dichloromethane, ammonium hydroxide, and potassium carbonate, followed by extraction and drying to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Cyclization Reactions

Ethyl 3-aminobut-2-enoate hydrochloride is frequently utilized in heterocyclic synthesis due to its ability to act as a nucleophile. Key applications include:

Pyridine Derivatives :
In the synthesis of Barnidipine impurities, this compound undergoes cyclization with intermediates like 3-nitrobenzaldehyde-derived substrates to form dihydropyridine derivatives . For example:

  • Reaction with 2-cyanoethyl 3-oxobutanoate and 3-nitrobenzaldehyde yields 3-(2-cyanoethyl) 5-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .

Conditions :

ParameterValue
TemperatureReflux
SolventEthanol
Reaction Time2 hours
Yield39%

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds, forming enamines or imines.

Case Study :
Reaction with ethyl-3-oxobutanoate in benzene (with HCl catalyst) produces ethyl-3-[(9-ethylcarbazol-3-yl)amino]but-2-enoate, a precursor to pyrido[2,3-c]carbazol-1-ones .

Key Observations :

  • Acylation competes with condensation unless acidic conditions are maintained .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

Substitution Reactions

The amine group participates in nucleophilic substitutions, enabling derivatization:

Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated products, useful in modifying drug pharmacophores.

Acylation :
Interaction with acyl chlorides (e.g., acetyl chloride) produces amides, which are stable intermediates in peptide synthesis.

Reaction Optimization

Key Variables :

VariableImpact on Yield
Solvent PolarityHigher polarity → Faster cyclization
TemperatureElevated → Shorter reaction time
Catalyst (HCl)0.5–1.0 mol% → Prevents acylation side reactions

Stability and Handling

  • Storage : Requires inert atmosphere and protection from light to prevent hydrolysis.

  • Decomposition : Prolonged exposure to moisture generates 3-aminobut-2-enoic acid and ethanol.

This compound’s multifunctional design and adaptability in diverse reaction environments underscore its importance in synthetic chemistry. Future research should explore its catalytic asymmetric reactions and bioorthogonal applications.

Scientific Research Applications

Ethyl 3-aminobut-2-enoate hydrochloride is an organic compound with the molecular formula C6H12CINO2 and a molecular weight of approximately 165.62 g/mol. It is a derivative of 3-aminobut-2-enoic acid, with an ethyl ester functional group. The amine and alkene functionalities of this compound give it reactivity, lending itself to applications in medicinal chemistry and organic synthesis. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Synthesis
The synthesis of this compound typically involves several steps:

  • Esterification The carboxylic acid group of 3-aminobut-2-enoic acid is converted into an ethyl ester. This is typically achieved through a reaction with ethanol in the presence of an acid catalyst, such as sulfuric acid.
  • Salt Formation The resulting ethyl 3-aminobut-2-enoate is then treated with hydrochloric acid to form the hydrochloride salt. This step enhances the compound's solubility and stability.

Applications
this compound has several applications:

  • Pharmaceutical Intermediates It serves as a building block for synthesizing various pharmaceutical compounds.
  • Research Chemical Utilized in research.

Other potential applications include:

  • The synthesis of 2-pyridoneanalogues useful as phosphodiesterase3A inhibitory agents .
  • As a reactant, for example, cyclization of compound 8 with methyl 3-aminobut-2-enoate (9 ) by refluxing for 2 h afforded 3-(2-cyanoethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (10 , yield 91.1%) .

Mechanism of Action

The mechanism of action of ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes .

Comparison with Similar Compounds

Structural and Spectral Differences

  • Ethyl vs. Methyl Esters: Replacing the ethyl group in ethyl 3-aminobut-2-enoate hydrochloride with a methyl group yields methyl 3-aminobut-2-enoate. The ethyl substitution increases molecular weight by 14 amu (C2H5 vs. CH3), as observed in mass spectrometry (m/z 505.2 for ethyl-derived impurity 5 vs. m/z 491.2 for methyl-derived barnidipine) .
  • NMR Data : The ethyl group in impurity 5 introduces distinct <sup>1</sup>H-NMR signals (δ 1.2–1.4 ppm for CH3 and δ 4.1–4.3 ppm for CH2), absent in methyl analogs. <sup>13</sup>C-NMR also shows a characteristic quartet for the ethyl ester carbonyl (δ 165–170 ppm) .
  • Crystallography: Methyl 3-aminobut-2-enoate exhibits a planar molecular structure with intramolecular N–H⋯O hydrogen bonds, while the ethyl analog’s hydrochloride salt likely forms stronger intermolecular ionic interactions, affecting solubility and melting points .

Comparison with Branched and Substituted Analogs

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

This branched analog features a dimethyl group and methylamino substituent, enhancing steric hindrance and altering reactivity:

  • Synthesis : Prepared via deprotection of tert-butoxycarbonyl (Boc) groups, highlighting the impact of branching on reaction pathways .
  • NMR Profile: Distinct signals at δ 1.02 ppm (9H, s) for tert-butyl groups and δ 2.54 ppm (3H, s) for methylamino confirm structural divergence from linear esters like ethyl 3-aminobut-2-enoate .

Aryl-Substituted Derivatives (e.g., 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines)

Aryl and benzoyl substituents (e.g., in methyl 3-arylamino-2-benzoylaminobut-2-enoate) reduce electrophilicity at the β-carbon, slowing cyclization rates compared to this compound .

Data Tables

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Key Spectral Data (m/z) HPLC Retention (RRT) Notable Features
Ethyl 3-aminobut-2-enoate HCl 179.6 505.2 (impurity 5) 1.84 Hydrophobic, prone to ester interchange
Methyl 3-aminobut-2-enoate 165.2 491.2 1.00 Planar structure, intramolecular H-bonds
Methyl (S)-3,3-dimethyl derivative 213.7 - - Steric hindrance, branched chain

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 3-aminobut-2-enoate hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves reacting ethyl 3-aminobut-2-enoate with hydrochloric acid under controlled conditions. Key parameters include temperature (e.g., 40°C for 12–24 hours), inert atmosphere (argon), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or chromatography is critical to remove unreacted starting materials and byproducts . For lab-scale synthesis, automated reactors with precise temperature control improve reproducibility, while industrial methods may prioritize solvent recycling .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the enamine structure and protonation state of the amino group. High-resolution mass spectrometry (HRMS) or LCMS validates molecular weight and purity (>95%) . X-ray crystallography, though less common for hydrochloride salts, can resolve stereochemical ambiguities in related compounds . Cross-referencing with IR spectroscopy ensures functional groups (e.g., ester carbonyl, NH₂⁺) are intact .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : The compound should be stored in anhydrous conditions at −15°C to minimize hydrolysis of the ester group. Desiccants and vacuum-sealed containers are recommended for long-term stability. Prior to use, equilibrate to room temperature under dry nitrogen to avoid moisture absorption .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient β-carbon in the enamine system, predicting regioselectivity in reactions with nucleophiles. Solvent effects (e.g., polar aprotic vs. protic) are simulated using continuum solvation models to optimize reaction conditions . Software like Gaussian or ORCA, combined with crystallographic data from related structures, validates computational predictions .

Q. What strategies resolve contradictions in spectroscopic data during characterization (e.g., unexpected peaks in NMR)?

  • Methodological Answer : Contradictions may arise from tautomerism (enamine vs. imine forms) or hydrochloride dissociation. Use variable-temperature NMR to track dynamic equilibria. Deuterated solvents (D₂O for hydrochloride salts) suppress exchange broadening. For ambiguous LCMS signals, tandem MS/MS fragmentation distinguishes isobaric impurities . Cross-validation with synthetic intermediates (e.g., free base vs. salt) clarifies structural assignments .

Q. How can isotopic labeling elucidate the metabolic pathways of this compound in pharmacokinetic studies?

  • Methodological Answer : Incorporate ¹³C or ¹⁵N isotopes at specific positions (e.g., C-2 or N-5) using labeled precursors (e.g., ¹³C-ethyl alcohol or ¹⁵N-ammonia). Radiolabeled ³H or ¹⁴C derivatives enable tracking via scintillation counting or autoradiography. In vivo studies using LC-MS/MS quantify metabolite distribution, while PET imaging with ¹¹C-labeled analogs visualizes real-time biodistribution .

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